3-(5-amino-2-bromo-4-fluorophenyl)-1-ethyl-7-(methylamino)-1,6-naphthyridin-2(1H)-one
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Overview
Description
3-(5-amino-2-bromo-4-fluorophenyl)-1-ethyl-7-(methylamino)-1,6-naphthyridin-2(1H)-one is a complex organic compound with a unique structure that includes multiple functional groups such as amino, bromo, and fluorophenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-amino-2-bromo-4-fluorophenyl)-1-ethyl-7-(methylamino)-1,6-naphthyridin-2(1H)-one typically involves multiple steps, starting from simpler precursors. One common approach is to begin with the preparation of the intermediate ethyl (5-amino-2-bromo-4-fluorophenyl)acetate. This intermediate can be synthesized through a series of reactions involving bromination, fluorination, and amination of the corresponding phenylacetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-amino-2-bromo-4-fluorophenyl)-1-ethyl-7-(methylamino)-1,6-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo and fluoro groups in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(5-amino-2-bromo-4-fluorophenyl)-1-ethyl-7-(methylamino)-1,6-naphthyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-amino-2-bromo-4-fluorophenyl)-1-ethyl-7-(methylamino)-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(5-amino-2-bromo-4-fluorophenyl)-1-ethyl-7-(methylamino)-1,6-naphthyridin-2(1H)-one stands out due to its unique combination of functional groups and structural complexity. This uniqueness makes it a valuable compound for various research applications, offering distinct properties compared to similar compounds.
Properties
Molecular Formula |
C17H16BrFN4O |
---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
3-(5-amino-2-bromo-4-fluorophenyl)-1-ethyl-7-(methylamino)-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C17H16BrFN4O/c1-3-23-15-7-16(21-2)22-8-9(15)4-11(17(23)24)10-5-14(20)13(19)6-12(10)18/h4-8H,3,20H2,1-2H3,(H,21,22) |
InChI Key |
YUXDTJTZAXHXAF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC(=NC=C2C=C(C1=O)C3=CC(=C(C=C3Br)F)N)NC |
Origin of Product |
United States |
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